molecular formula CH2OSi B14393245 Silaoxirane

Silaoxirane

Cat. No.: B14393245
M. Wt: 58.111 g/mol
InChI Key: HXARGTJIWBVKSJ-UHFFFAOYSA-N
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Description

Silaoxirane is a silicon-containing heterocycle, specifically a three-membered ring compound with one silicon atom and two carbon atoms. It is an analog of oxirane (ethylene oxide), where one of the carbon atoms is replaced by a silicon atom. This compound is of significant interest in organosilicon chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silaoxirane can be synthesized through various methods. One common approach involves the reaction of silylenes with carbonyl compounds. For example, the reaction of a silylene with acetone can yield this compound . Another method involves the reaction of chlorosilylenoids with aldehydes, which also produces this compound intermediates .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of high-purity starting materials and controlled reaction conditions to ensure the formation of the desired product. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Silaoxirane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include aldehydes, ketones, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent decomposition or unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound include siloxane derivatives, larger ring structures, and various substituted silanes .

Scientific Research Applications

Silaoxirane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of silaoxirane involves its ability to undergo ring-opening reactions, which can lead to the formation of various reactive intermediates. These intermediates can then participate in further chemical reactions, leading to the formation of more complex structures. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to silaoxirane include:

    Oxirane (ethylene oxide): The carbon analog of this compound.

    Silirane: Another silicon-containing three-membered ring compound.

    Silylenes: Compounds containing a divalent silicon atom.

Uniqueness

This compound is unique due to the presence of a silicon atom in the ring structure, which imparts different electronic and steric properties compared to its carbon analogs. This makes this compound a valuable compound for studying the effects of silicon substitution in organic molecules .

Properties

Molecular Formula

CH2OSi

Molecular Weight

58.111 g/mol

InChI

InChI=1S/CH2OSi/c1-2-3-1/h1H2

InChI Key

HXARGTJIWBVKSJ-UHFFFAOYSA-N

Canonical SMILES

C1O[Si]1

Origin of Product

United States

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